(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine
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Overview
Description
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine is an organic compound characterized by its unique furan ring structure with aminomethyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine typically begins with commercially available furfural or its derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as methanol or ethanol. Catalysts like sulfuric acid or hydrochloric acid are often used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated furans, alkoxylated furans.
Scientific Research Applications
Chemistry
In organic synthesis, (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine serves as a versatile intermediate for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of bioactive molecules. Its aminomethyl group can interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on the modifications made to the core structure.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable building block for creating materials with specific properties.
Mechanism of Action
The mechanism by which (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing biological pathways. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar in having an aminomethyl group but differs in the ring structure.
2,5-Dimethoxyfuran: Lacks the aminomethyl group, making it less versatile in certain reactions.
Furfurylamine: Contains an aminomethyl group attached directly to the furan ring without methoxy substituents.
Uniqueness
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine is unique due to the combination of its aminomethyl and methoxy groups on the furan ring. This combination allows for a broader range of chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
(2,5-dimethoxy-2H-furan-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6H,5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTZGHLHHVUXOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(O1)(CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396372 |
Source
|
Record name | 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14496-27-6 |
Source
|
Record name | 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dihydro-2,5-dimethoxyfurfurylamine,mixture of isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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